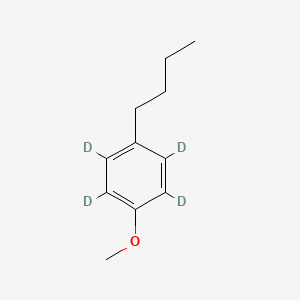
4-N-Butylanisole-2,3,5,6-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-Butylanisole-2,3,5,6-d4: is a deuterium-labeled compound, specifically a deuterated form of 4-N-Butylanisole. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research, particularly in studies involving pharmacokinetics and metabolic profiling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-N-Butylanisole-2,3,5,6-d4 typically involves the deuteration of 4-N-Butylanisole. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the deuterated product. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-N-Butylanisole-2,3,5,6-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can convert it into different deuterated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenolic compounds, while reduction can produce various deuterated derivatives.
Applications De Recherche Scientifique
Chemistry: 4-N-Butylanisole-2,3,5,6-d4 is used as a tracer in chemical reactions to study reaction mechanisms and kinetics. Its deuterium labeling allows for precise tracking of molecular transformations.
Biology: In biological research, this compound is used to investigate metabolic pathways. Deuterium-labeled compounds are valuable tools for studying the metabolism of drugs and other bioactive molecules.
Medicine: In pharmaceutical research, this compound is used to study the pharmacokinetics of drugs. Deuterium labeling can provide insights into the absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in various applications, including the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-N-Butylanisole-2,3,5,6-d4 is primarily related to its role as a deuterium-labeled compound. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of molecules. The presence of deuterium can alter the rate of metabolic reactions, leading to changes in the stability and bioavailability of the compound. This makes it a valuable tool for studying drug metabolism and pharmacokinetics.
Comparaison Avec Des Composés Similaires
4-N-Butylanisole: The non-deuterated form of the compound.
4-N-Butylphenol: A similar compound with a hydroxyl group instead of a methoxy group.
4-N-Butylbenzene: A compound with a butyl group attached to a benzene ring.
Uniqueness: 4-N-Butylanisole-2,3,5,6-d4 is unique due to its deuterium labeling. This labeling provides distinct advantages in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics. The presence of deuterium can significantly alter the physical and chemical properties of the compound, making it a valuable tool for various applications.
Propriétés
Formule moléculaire |
C11H16O |
|---|---|
Poids moléculaire |
168.27 g/mol |
Nom IUPAC |
1-butyl-2,3,5,6-tetradeuterio-4-methoxybenzene |
InChI |
InChI=1S/C11H16O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h6-9H,3-5H2,1-2H3/i6D,7D,8D,9D |
Clé InChI |
PRBLRGZSVKMPDX-YKVCKAMESA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1CCCC)[2H])[2H])OC)[2H] |
SMILES canonique |
CCCCC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-[(E)-1-aminooxy-3-(2,5-dihydroxyphenyl)prop-2-enyl]phenyl]-2,5-dihydroxybenzamide](/img/structure/B15141201.png)





![N-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141233.png)

![(3S)-2-[(2S)-3,3-dimethyl-2-[(2S)-2-(methylamino)propanamido]butanoyl]-7-{[8-({1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]azetidin-3-yl}formamido)octyl]oxy}-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B15141248.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B15141255.png)

